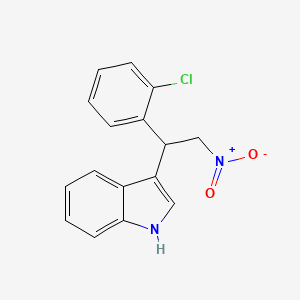![molecular formula C18H33N3O3Si B12852290 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12852290.png)
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, is a complex organic compound that features a tert-butyl(dimethyl)silyl group and a BOC (tert-butoxycarbonyl) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, typically involves multiple steps
Formation of the Imidazo[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-Butyl(dimethyl)silyl Group: The hydroxyl group is protected by treatment with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole in a solvent like methylene chloride.
BOC Protection:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: LiAlH4, NaBH4, or other reducing agents.
Substitution: Halides, nucleophiles, and appropriate solvents like dichloromethane or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric protection, while the BOC group offers temporary protection that can be removed under acidic conditions. These protecting groups allow for selective reactions at other sites on the molecule, facilitating the synthesis of complex structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyloxyethanol: Similar in structure but lacks the imidazo[1,2-a]pyrimidine core.
tert-Butyldimethylsilyloxyacetaldehyde: Contains a similar silyl group but has different functional groups and applications.
Uniqueness
2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-6,7-dihydroimidazo[1,2-a]pyrimidine, N8-BOC protected, is unique due to its combination of the imidazo[1,2-a]pyrimidine core with both tert-butyl(dimethyl)silyl and BOC protecting groups. This combination allows for versatile applications in synthetic chemistry and potential use in drug development.
Propriétés
Formule moléculaire |
C18H33N3O3Si |
|---|---|
Poids moléculaire |
367.6 g/mol |
Nom IUPAC |
tert-butyl 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C18H33N3O3Si/c1-17(2,3)24-16(22)21-11-9-10-20-12-14(19-15(20)21)13-23-25(7,8)18(4,5)6/h12H,9-11,13H2,1-8H3 |
Clé InChI |
AAXFAQBRXVVZHB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCN2C1=NC(=C2)CO[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



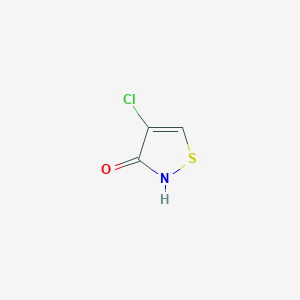
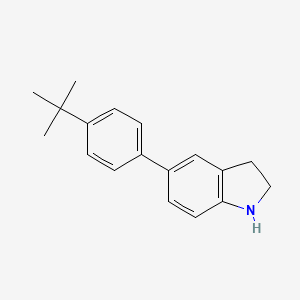
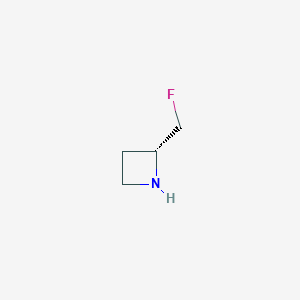
![[1,2,4]Triazolo[3,4-a][2,6]naphthyridine-3-carboxylic acid](/img/structure/B12852242.png)
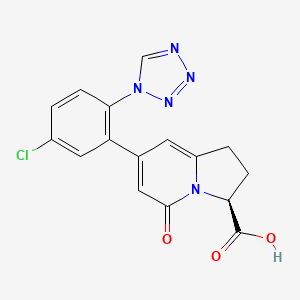
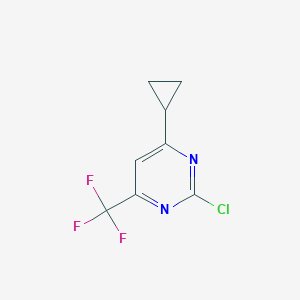
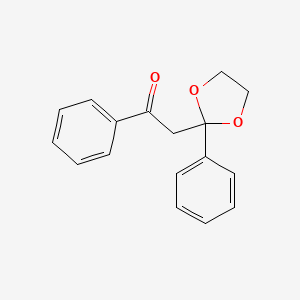
![3-Amino-3-[2-(4-fluorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B12852253.png)
![[(2R,3S,4R,5R)-4-fluoro-5-[1-hydroxy-2-(2-methylphenyl)-2-oxoethyl]-2-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B12852255.png)

![(6R,7S)-2-Acetyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B12852265.png)
